N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide
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Overview
Description
N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide is a chemical compound with the molecular formula C20H33N3O It is known for its unique structure, which includes a mesityl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide typically involves the reaction of mesityl chloride with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an additive in the production of plastics and coatings to enhance their stability and durability
Mechanism of Action
The mechanism of action of N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide involves its interaction with specific molecular targets. The mesityl group and piperidinyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinyl stearate: Similar in structure but with a stearate group instead of a mesityl group.
N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetate: Similar but with an acetate group instead of an acetamide group.
Uniqueness
N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide is unique due to its specific combination of mesityl and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-13-8-14(2)18(15(3)9-13)22-17(24)12-21-16-10-19(4,5)23-20(6,7)11-16/h8-9,16,21,23H,10-12H2,1-7H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLROIONDKPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC2CC(NC(C2)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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